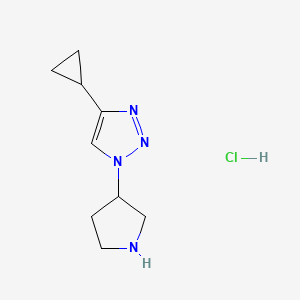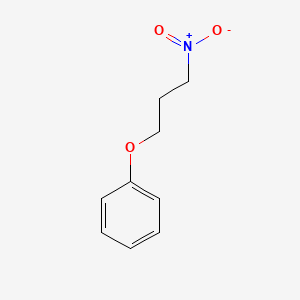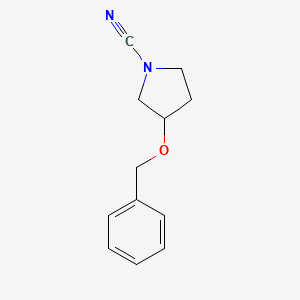![molecular formula C8H10ClN5 B11715697 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-[(2H-1,2,3,4-tetrazol-5-il)metil]anilina es un compuesto químico que pertenece a la clase de derivados de tetrazol. Los tetrazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal debido a su capacidad de imitar a los ácidos carboxílicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de 4-[(2H-1,2,3,4-tetrazol-5-il)metil]anilina típicamente involucra la reacción de 4-clorometil anilina con azida de sodio para formar el anillo de tetrazol. La reacción se lleva a cabo en presencia de un solvente adecuado como la dimetilformamida (DMF) y requiere calentamiento para facilitar la formación del anillo de tetrazol. El producto resultante se trata luego con ácido clorhídrico para obtener la sal de clorhidrato .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción eficiente y consistente. El uso de sistemas automatizados para monitorear y controlar las condiciones de reacción también es común en entornos industriales para mantener la calidad y el rendimiento del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-[(2H-1,2,3,4-tetrazol-5-il)metil]anilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados nitro correspondientes.
Reducción: Las reacciones de reducción pueden convertir los derivados nitro de nuevo a la forma de amina.
Sustitución: El anillo de tetrazol puede sufrir reacciones de sustitución con varios electrófilos para formar nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados nitro, formas de amina reducidas y varios derivados de tetrazol sustituidos .
Aplicaciones Científicas De Investigación
El clorhidrato de 4-[(2H-1,2,3,4-tetrazol-5-il)metil]anilina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles propiedades antibacterianas, antifúngicas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su capacidad de interactuar con varios objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-[(2H-1,2,3,4-tetrazol-5-il)metil]anilina involucra su interacción con objetivos moleculares específicos en sistemas biológicos. El anillo de tetrazol puede formar enlaces de hidrógeno y otras interacciones no covalentes con enzimas y receptores, lo que lleva a la modulación de su actividad. Esta interacción puede resultar en varios efectos biológicos, como la inhibición del crecimiento bacteriano o la inducción de apoptosis en células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-[(2H-1,2,3,4-tetrazol-5-il)metil]benzoico
- 4-[(2H-1,2,3,4-tetrazol-5-il)metil]fenol
- 4-[(2H-1,2,3,4-tetrazol-5-il)metil]benzamida
Unicidad
El clorhidrato de 4-[(2H-1,2,3,4-tetrazol-5-il)metil]anilina es único debido a su patrón específico de sustitución, que confiere propiedades químicas y biológicas distintas. La presencia del grupo anilina permite una funcionalización y derivatización adicionales, lo que lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C8H10ClN5 |
|---|---|
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
4-(2H-tetrazol-5-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H |
Clave InChI |
WOEQPSMZLLEDBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NNN=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)

![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)

![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)


![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
